Cas no 256935-99-6 (7-fluoro-1H-Indole-5-carboxylic acid)

7-fluoro-1H-Indole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 7-fluoro-1H-Indole-5-carboxylic acid
- 5-Carboxy-7-fluoro-1H-indole
- 7-fluoranyl-1H-indole-5-carboxylic acid
- 7-fluoroindole-5-carboxylic acid
- PC6206
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- MDL: MFCD06656875
計算された属性
- 精确分子量: 179.03800
じっけんとくせい
- PSA: 53.09000
- LogP: 2.00520
7-fluoro-1H-Indole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318360-0.5g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 0.5g |
$1249.0 | 2023-09-05 | |
Enamine | EN300-318360-1g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 1g |
$1599.0 | 2023-09-05 | |
Enamine | EN300-318360-0.25g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 0.25g |
$792.0 | 2023-09-05 | |
Chemenu | CM239741-1g |
7-Fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95%+ | 1g |
$960 | 2024-07-28 | |
Chemenu | CM239741-1g |
7-Fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95%+ | 1g |
$907 | 2021-08-04 | |
1PlusChem | 1P00C4I9-1g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 1g |
$2039.00 | 2023-12-18 | |
Aaron | AR00C4QL-50mg |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 50mg |
$610.00 | 2025-02-17 | |
A2B Chem LLC | AF64913-100mg |
7-Fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 100mg |
$619.00 | 2024-04-20 | |
1PlusChem | 1P00C4I9-5g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 5g |
$5799.00 | 2023-12-18 | |
A2B Chem LLC | AF64913-1g |
7-Fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 1g |
$1719.00 | 2024-04-20 |
7-fluoro-1H-Indole-5-carboxylic acid 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
7-fluoro-1H-Indole-5-carboxylic acidに関する追加情報
7-Fluoro-1H-Indole-5-Carboxylic Acid: A Comprehensive Overview
7-Fluoro-1H-indole-5-carboxylic acid, also known by its CAS number CAS No. 256935-99-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound, with a fluorine atom at the 7th position and a carboxylic acid group at the 5th position. Its unique structure endows it with diverse chemical properties and potential applications.
The indole ring system is a fundamental structure in many natural products and bioactive molecules. The substitution of fluorine at the 7th position introduces electronic effects that can modulate the compound's reactivity and stability. Similarly, the carboxylic acid group at the 5th position provides acidity and the potential for forming salts or esters, which are often desirable in drug design and material synthesis.
Recent studies have highlighted the importance of 7-fluoro-1H-indole derivatives in drug discovery. For instance, researchers have explored the role of this compound as a potential lead for developing anti-cancer agents. The fluorine substitution has been shown to enhance the compound's ability to inhibit specific enzymes associated with cancer cell proliferation. Additionally, its carboxylic acid group facilitates bioisosteric replacements, enabling chemists to design more potent and selective drug candidates.
In materials science, 7-fluoro-1H-indole derivatives have been investigated for their potential in organic electronics. The indole moiety contributes to π-conjugation, which is essential for charge transport in organic semiconductors. The fluorine substitution can further tune the electronic properties of the molecule, making it suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in this area have demonstrated improved device performance using derivatives of this compound.
The synthesis of 7-fluoro-1H-indole-5-carboxylic acid typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by functional group transformations. Researchers have optimized these methods to achieve higher yields and better purity, which are critical for both academic studies and industrial applications.
In conclusion, CAS No. 256935-99-6, or 7-fluoro-1H-indole-5-carboxylic acid, represents a versatile building block in modern chemistry. Its unique structure and tunable properties make it a valuable compound for advancing drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in various scientific disciplines.
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